2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid
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Overview
Description
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound features an oxetane ring fused with an oxazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid typically involves the formation of the oxetane and oxazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be synthesized through a cyclization reaction involving an epoxide and a suitable nucleophile .
Industrial Production Methods
standard organic synthesis techniques involving batch reactors and controlled environments are typically employed for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialized polymers and materials.
Mechanism of Action
The mechanism of action for 2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Oxazol-3-yl)acetic acid: Similar structure but lacks the oxetane ring.
3-(1,2-Oxazol-3-yl)propanoic acid: Similar but with a different carbon chain length.
2-(1,2-Oxazol-3-yl)ethanol: Similar but with an alcohol group instead of a carboxylic acid.
Uniqueness
2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid is unique due to its fused oxetane and oxazole rings, which confer distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C8H9NO4/c10-7(11)3-8(4-12-5-8)6-1-2-13-9-6/h1-2H,3-5H2,(H,10,11) |
InChI Key |
RQOZIISANQXLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC(=O)O)C2=NOC=C2 |
Origin of Product |
United States |
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